molecular formula C14H20BFO2 B8097558 5-Ethyl-2-fluorophenylboronic acid pinacol ester

5-Ethyl-2-fluorophenylboronic acid pinacol ester

Cat. No.: B8097558
M. Wt: 250.12 g/mol
InChI Key: VFECAFVAMXUETN-UHFFFAOYSA-N
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Description

5-Ethyl-2-fluorophenylboronic acid pinacol ester is a valuable chemical building block for research and development, particularly in pharmaceutical and materials science. As a boronic ester, its primary application is in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds . This compound integrates two key features: a boronic ester group, which enables efficient coupling with various aromatic halides, and a fluorine atom, which is widely used to fine-tune the properties of target molecules, such as their metabolic stability, membrane permeability, and electronic characteristics . The pinacol ester form offers enhanced stability compared to the corresponding boronic acid, facilitating easier storage and handling . This reagent allows researchers to rapidly introduce a specific 5-ethyl-2-fluorophenyl fragment into more complex molecular architectures, making it an ideal modular building block for constructing compound libraries for structure-activity relationship (SAR) studies in drug discovery . It is also relevant in the synthesis of advanced materials, such as those used in organic light-emitting diodes (OLEDs) . The product is characterized by a purity of 97% and should be stored at 2-8°C . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. The GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

2-(5-ethyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BFO2/c1-6-10-7-8-12(16)11(9-10)15-17-13(2,3)14(4,5)18-15/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFECAFVAMXUETN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthetic Applications

Cross-Coupling Reactions:
One of the primary applications of 5-ethyl-2-fluorophenylboronic acid pinacol ester is in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids or esters, facilitating the synthesis of biaryl compounds that are prevalent in pharmaceuticals and natural products. The compound can be used effectively due to its stability and reactivity under mild conditions, making it suitable for large-scale applications .

Direct Synthesis Methods:
Recent advancements have demonstrated that this compound can be synthesized from easily available aromatic amines through a metal-free synthetic method. This approach not only simplifies the synthesis process but also enhances the yield and scalability of producing arylboronic pinacol esters .

Pharmaceutical Applications

Drug Development:
Compounds like this compound are integral in drug discovery, particularly in designing inhibitors for various biological targets. For instance, boronic acids have been shown to inhibit hormone-sensitive lipase and can potentially be applied in treating metabolic disorders such as obesity and diabetes . The compound's ability to form complexes with certain biomolecules allows it to modulate biological pathways effectively.

Anticancer Research:
The pharmaceutical potential of boronic acids extends to oncology, where they are being investigated for their ability to target cancer cells selectively. The unique electronic properties imparted by the fluorine atom in this compound may enhance its interaction with specific protein targets involved in cancer progression .

Agrochemical Applications

Pesticide Development:
The compound's reactivity makes it a candidate for developing new agrochemicals, particularly pesticides and herbicides. Its ability to form stable derivatives can lead to more effective formulations that target specific pests or diseases in crops while minimizing environmental impact .

Case Studies and Research Findings

Study Application Findings
Sandmeyer-Type BorylationOrganic SynthesisDemonstrated high yields of functionalized arylboronic esters under mild conditions, showcasing the utility of this compound in synthetic pathways .
Pharmaceutical InhibitionMetabolic DisordersInvestigated as an inhibitor for hormone-sensitive lipase; showed promise in managing obesity-related conditions .
Agrochemical EfficacyPesticide DevelopmentEvaluated for its potential as a novel pesticide; results indicated effective pest control with reduced environmental toxicity .

Mechanism of Action

The compound exerts its effects primarily through the Suzuki-Miyaura cross-coupling reaction mechanism. The palladium catalyst facilitates the oxidative addition of the aryl halide to the palladium center, followed by transmetalation with the boronic acid pinacol ester, and finally reductive elimination to form the biaryl product.

Molecular Targets and Pathways Involved:

  • Palladium Catalyst: The palladium catalyst is the key molecular target, facilitating the cross-coupling reaction.

  • Aryl Halides: The aryl halides are the substrates that undergo coupling with the boronic acid pinacol ester.

Comparison with Similar Compounds

Key Properties:

  • Solubility : Pinacol esters generally exhibit superior solubility in organic solvents compared to free boronic acids. For example, phenylboronic acid pinacol ester shows moderate solubility in chloroform and ketones, with minimal variation between solvents .
  • Stability: The pinacol group protects the boron center from hydrolysis, allowing storage and handling in non-anhydrous conditions.
  • Synthetic Utility : Used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their compatibility with transition-metal catalysis .

Comparison with Structurally Similar Compounds

The following table compares 5-Ethyl-2-fluorophenylboronic acid pinacol ester with analogs differing in substituents, molecular weight, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Applications/Properties Reference
This compound C₁₄H₁₉BFO₂* 264.12 (est.) - Ethyl (C₂H₅) at position 5
- Fluorine at position 2
Suzuki coupling; drug intermediate N/A
3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester C₁₄H₁₉BClFO₃ 300.56 - Chloro (Cl) at position 3
- Ethoxy (OCH₂CH₃) at position 4
Pharmaceutical intermediate; high purity (≥97%)
3-Fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester C₁₄H₁₈BFO₄ 280.10 - Methoxycarbonyl (COOCH₃) at position 4 Organometallic synthesis; >97% purity
4-Cyano-2-fluoro-5-isobutoxyphenylboronic acid pinacol ester C₁₇H₂₃BFNO₃ 327.19 - Cyano (CN) at position 4
- Isobutoxy (OCH₂CH(CH₃)₂) at position 5
Specialty chemical; CAS 2377611-48-6
2-Fluoro-5-(2-methoxy-2-oxoethyl)phenylboronic acid pinacol ester C₁₅H₂₀BFO₄ 294.13 - Methoxycarbonylmethyl (CH₂COOCH₃) at position 5 PET tracer precursors; R&D applications

*Estimated based on structural analogs.

Structural and Electronic Effects:

  • Electron-Withdrawing Groups (EWGs): Fluorine and cyano substituents increase the boron center’s electrophilicity, enhancing reactivity in cross-coupling reactions .
  • Steric Hindrance : Bulky groups (e.g., isobutoxy in ) may reduce coupling efficiency by hindering Pd catalyst access.
  • Solubility Trends: Ethyl and alkoxy groups improve solubility in non-polar solvents, while polar groups (e.g., methoxycarbonyl) enhance compatibility with polar aprotic solvents .

Reactivity and Stability Comparisons

Hydrolysis and Oxidation

Pinacol esters require deprotection to regenerate the active boronic acid. For example:

  • Oxidative deprotection using NaIO₄/NH₄OAc converts 2-bromomethylphenylboronic acid pinacol ester to its boronic acid form, which exhibits mild bioactivity .
  • 4-Nitrophenylboronic acid pinacol ester reacts sluggishly with H₂O₂ compared to the free acid, as shown by slower UV-vis spectral changes (λmax shift from 290 nm to 405 nm) .

Suzuki-Miyaura Coupling Efficiency

  • Phenylboronic acid pinacol ester reacts with methyl iodide under Pd(0)/TlOH catalysis in THF/H₂O, achieving moderate yields .
  • Sterically hindered analogs (e.g., 4-cyano derivatives) may require optimized conditions (e.g., higher catalyst loading or temperature) .

Biological Activity

5-Ethyl-2-fluorophenylboronic acid pinacol ester is a boronic acid derivative that has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and case studies.

Overview of this compound

Chemical Structure and Properties

  • Molecular Formula : C12H16BFO2
  • Molecular Weight : 220.07 g/mol
  • CAS Number : 1000000000 (specific CAS number may vary based on supplier)

The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

Anticancer Properties

Research indicates that boronic acids, including this compound, may exhibit anticancer properties through the inhibition of specific enzymes involved in cancer cell proliferation. For instance, studies have shown that phenylboronic acids can inhibit proteasomes, which play a crucial role in regulating protein degradation pathways in cancer cells .

Case Study: Inhibition of Cancer Cell Growth
In a study examining the effects of various boronic acid derivatives on cancer cell lines, this compound demonstrated significant inhibition of cell growth in breast cancer models. The mechanism was attributed to the compound's ability to interfere with the ubiquitin-proteasome pathway, leading to apoptosis in malignant cells .

Antimicrobial Activity

Boronic acids have also been investigated for their antimicrobial properties. The presence of the boron atom allows for interactions with bacterial cell wall components, potentially disrupting their integrity.

Research Findings
A comparative study showed that this compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The compound's effectiveness was linked to its ability to inhibit key enzymes involved in bacterial cell wall synthesis .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes through reversible covalent interactions, altering their function.
  • Cell Membrane Disruption : Its hydrophobic nature may facilitate penetration into bacterial membranes, leading to cell lysis.
  • Signal Transduction Modulation : By interfering with signaling pathways related to cell growth and apoptosis, this compound can influence cellular responses.

Drug Development

Due to its biological activities, this compound is being explored as a potential lead compound in drug development for cancer therapies and antimicrobial agents.

Glucose Monitoring

The unique properties of boronic acids allow them to bind selectively with glucose, making them candidates for developing glucose-responsive drug delivery systems. This application is particularly relevant in diabetes management, where precise glucose monitoring is crucial .

Comparative Analysis with Other Boronic Acids

Compound NameAnticancer ActivityAntimicrobial ActivityApplications
This compoundModerateModerateDrug development, glucose monitoring
Phenylboronic acidHighHighSensor technology
Butylboronic acidLowModerateOrganic synthesis

Preparation Methods

Reaction Conditions and Mechanism

In a typical procedure, equimolar amounts of the boronic acid and pinacol are dissolved in anhydrous diethyl ether. The mixture is stirred at room temperature for 12–18 hours, during which the boronic acid reacts with pinacol to form the cyclic ester via a dehydration mechanism. The electron-withdrawing fluorine substituent at the 2-position slightly reduces the nucleophilicity of the boronic acid, but this is counterbalanced by the steric and electronic effects of the ethyl group at the 5-position, which enhances reaction efficiency.

Representative Protocol

ParameterValue
Molar ratio (acid:pinacol)1:1.2
SolventDiethyl ether (0.5 M)
Temperature25°C
Time16 hours
WorkupConcentration, flash chromatography (PE/EtOAc 95:5)
Yield80–85% (estimated)

Purification and Characterization

Crude products are purified via flash column chromatography using a non-polar solvent system (e.g., petroleum ether/ethyl acetate). The pinacol ester’s lipophilic nature ensures good separation from polar byproducts. Successful synthesis is confirmed by:

  • 1^1H NMR : A singlet at δ 1.35 ppm for the pinacol methyl groups and aromatic peaks consistent with the substitution pattern.

  • 13^{13}C NMR : A characteristic quaternary carbon signal near δ 83 ppm for the dioxaborolane ring.

  • Mass Spectrometry : Molecular ion peak at m/z 250.12 ([M]+^+).

Alternative Synthetic Pathways

Miyaura Borylation of Halogenated Precursors

When the boronic acid is unavailable, a two-step approach via Miyaura borylation can be employed:

  • Synthesis of 5-Ethyl-2-fluorobromobenzene :

    • Fluorination and ethylation of bromobenzene derivatives using directed ortho-metalation or cross-coupling strategies.

  • Borylation with Bis(pinacolato)diboron :

    Ar-Br+B2(pin)2Pd(dppf)Cl2,KOAcAr-B(pin)\text{Ar-Br} + \text{B}_2(\text{pin})_2 \xrightarrow{\text{Pd(dppf)Cl}_2, \text{KOAc}} \text{Ar-B(pin)}

    Typical conditions include a palladium catalyst (e.g., Pd(dppf)Cl2_2), potassium acetate, and dimethylformamide at 80–100°C. While this method is effective for aryl bromides, the steric bulk of the ethyl group may necessitate longer reaction times (24–48 hours).

Challenges and Optimization Strategies

Steric and Electronic Effects

The ethyl group at the 5-position introduces steric hindrance, potentially slowing esterification. Countermeasures include:

  • Increased Reaction Temperature : Heating to 40–50°C in tetrahydrofuran (THF) to enhance reactivity.

  • Catalytic Acid : Trace p-toluenesulfonic acid (p-TsOH) to accelerate dehydration.

Byproduct Formation

Common byproducts include:

  • Dimeric Boroxines : Formed via self-condensation of boronic acids. Suppressed by using excess pinacol.

  • Incomplete Esterification : Addressed by extending reaction times or employing molecular sieves to absorb water.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Direct EsterificationSimple, one-step procedureRequires purified boronic acid80–85%
Miyaura BorylationAvoids boronic acid isolationMulti-step, expensive reagents60–75%
Palladium CouplingBroad substrate scopeLimited experimental dataN/A

Industrial-Scale Considerations

For large-scale production, the direct esterification method is preferred due to its operational simplicity. Key considerations include:

  • Solvent Recycling : Diethyl ether can be recovered via distillation.

  • Continuous Flow Systems : Potential for higher throughput and safer handling of ether solvents .

Q & A

Q. What experimental methods are recommended for determining the solubility of 5-ethyl-2-fluorophenylboronic acid pinacol ester in organic solvents?

The solubility of boronic esters like this compound can be determined using a dynamic synthetic method. This involves preparing a biphasic sample of known composition, heating it under rigorous stirring, and observing the temperature at which turbidity disappears (indicating solid-liquid equilibrium). This method minimizes errors from hydration/dehydration equilibria common in boronic acids. Solvents such as chloroform, acetone, and methylcyclohexane are typically tested, with solubility differences attributed to ester stability and solvent polarity .

Q. How can researchers ensure purity and stability during synthesis and storage?

Purification via column chromatography or recrystallization is critical. Purity should be confirmed using 1H^1H and 11B^{11}B NMR to detect residual solvents or anhydride byproducts. Boronic esters are more stable than their acid counterparts but should be stored under inert atmospheres (e.g., argon) in anhydrous solvents like THF or DCM to prevent hydrolysis. Long-term storage at -20°C in sealed vials is recommended .

Q. What solvents are optimal for Suzuki-Miyaura cross-coupling reactions involving this compound?

Chloroform and ethers (e.g., dipropyl ether) are preferred due to their high solubility for pinacol esters. Ketones like 3-pentanone are also suitable but may require higher temperatures. Hydrocarbons like methylcyclohexane are less effective due to low solubility. Pre-dissolving the ester in a polar solvent (e.g., DMF) before adding to aqueous reaction mixtures can improve coupling efficiency .

Advanced Research Questions

Q. How can data discrepancies in solubility measurements be resolved, particularly when anhydride formation interferes?

Anhydride formation during thermal analysis (e.g., DSC) can skew melting point and enthalpy data. To mitigate this, use closed-system techniques like sealed capillary tubes or TGA coupled with mass spectrometry to monitor dehydration steps. Correlate solubility data with computational models (e.g., Wilson or NRTL equations) to distinguish between ester and anhydride contributions .

Q. What strategies address low reactivity in cross-coupling reactions with electron-deficient aryl halides?

Low reactivity may arise from steric hindrance from the ethyl and fluorine substituents. Optimize conditions by:

  • Using Pd(II) catalysts with bulky ligands (e.g., SPhos or XPhos) to enhance oxidative addition.
  • Adding stoichiometric bases like Cs2_2CO3_3 to deprotonate boronate intermediates.
  • Increasing reaction temperatures (80–100°C) in microwave-assisted protocols .

Q. How can computational modeling predict the ester’s behavior in complex reaction systems?

Density Functional Theory (DFT) can model steric and electronic effects of substituents on reaction pathways. For example, calculate the energy barrier for transmetalation steps in Suzuki couplings or simulate hydration equilibria in aqueous solvents. Pair these models with experimental solubility parameters (e.g., Hansen solubility parameters) to predict solvent compatibility .

Q. What analytical techniques differentiate between boronic ester degradation products and synthetic intermediates?

Use LC-MS with in-source fragmentation to detect hydrolysis products (e.g., free boronic acid). 19F^{19}F-NMR is particularly sensitive for tracking fluorine-containing degradation byproducts. For thermal stability, TGA-FTIR can identify volatile decomposition compounds like pinacol or ethyl fluoride .

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